2-bromo-5-(4-bromophenyl)-1,3-oxazole
Description
Contextualization within Halogenated Heterocyclic Chemistry
Halogenated heterocyclic compounds are organic molecules containing at least one ring with an atom other than carbon and one or more halogen atoms. sigmaaldrich.commsu.edu These compounds are of significant interest in synthetic chemistry as they serve as versatile intermediates for creating more complex molecules. sigmaaldrich.com The presence of halogen atoms, such as bromine, can significantly influence the reactivity and electronic properties of the heterocyclic ring, often providing a handle for further chemical transformations. sigmaaldrich.comgoogle.com The field of halogenated heterocycles is vast, with ongoing research into their synthesis, reactions, and applications in various domains, including pharmaceuticals and materials science. google.comexlibrisgroup.com The reactivity of these compounds often involves reactions like nucleophilic substitution and metal-catalyzed cross-coupling reactions. sigmaaldrich.comresearchgate.net
Importance of the 1,3-Oxazole Scaffold in Modern Organic Chemistry
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. nih.govwikipedia.org This scaffold is a crucial component in a multitude of natural products, many of which exhibit significant biological activities. lifechemicals.com The oxazole (B20620) moiety is also found in numerous synthetic compounds with diverse applications, including pharmaceuticals and as ligands in asymmetric catalysis. nih.govlifechemicals.com The versatility of the oxazole ring stems from its electronic properties and the ability to functionalize it at various positions, making it an attractive target for organic chemists. researchgate.net Its derivatives have been explored for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.gov The synthesis of functionalized 1,3-oxazoles is an active area of research, driven by the desire to create novel molecules with specific properties. researchgate.netlifechemicals.com
Overview of Research Trajectories for 2-bromo-5-(4-bromophenyl)-1,3-oxazole as a Chemical Entity
Research surrounding this compound primarily focuses on its utility as a synthetic intermediate. The two bromine atoms on the molecule offer distinct sites for chemical modification, allowing for the construction of more elaborate molecular architectures. For instance, the bromine atom at the 2-position of the oxazole ring is susceptible to nucleophilic substitution and cross-coupling reactions. slideshare.netpharmaguideline.com Similarly, the bromine on the phenyl ring can participate in reactions like Suzuki and other palladium-catalyzed couplings. This dual reactivity makes it a valuable precursor for creating a library of disubstituted oxazole derivatives. While specific studies on the direct biological applications of this compound are not extensively documented in the provided search results, the broader class of halogenated and phenyl-substituted oxazoles has been investigated for various therapeutic potentials. For example, compounds containing the 4-(4-bromophenyl)oxazole (B1322152) moiety have shown antibacterial activity. nih.gov Furthermore, other brominated oxazole and oxadiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.govrsc.org
Properties
CAS No. |
1894758-56-5 |
|---|---|
Molecular Formula |
C9H5Br2NO |
Molecular Weight |
303 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Formation of the 1,3-Oxazole Ring System
The synthesis of the 1,3-oxazole core can be achieved through various strategies, including cyclization reactions, ring-closure of acyclic precursors, and multicomponent reactions. nih.govorganic-chemistry.orgpharmaguideline.comthieme-connect.comsemanticscholar.org
Cyclization reactions are a cornerstone of heterocyclic synthesis. In the context of oxazoles, these methods often involve the dehydration of α-acylamino ketones, a classic approach known as the Robinson-Gabriel synthesis. pharmaguideline.com This method and its variations utilize dehydrating agents like sulfuric acid or phosphorus pentachloride to facilitate the ring closure. pharmaguideline.com Another prominent cyclization strategy involves the reaction of α-haloketones with primary amides. pharmaguideline.com
More contemporary methods have expanded the repertoire of cyclization reactions. For instance, copper(I)-catalyzed intramolecular cyclization of β,β-dibrominated secondary enamides provides a route to 5-bromooxazoles. organic-chemistry.org Additionally, gold-catalyzed bromocyclization of propargylic amides has been shown to produce halogenated oxazolines, which can be precursors to oxazoles. mdpi.com
| Cyclization Method | Key Reactants | Reagents/Conditions | Product Type |
| Robinson-Gabriel Synthesis | α-Acylamino ketone | H₂SO₄, PCl₅, POCl₃, or SOCl₂ | 2,5-Disubstituted oxazole (B20620) pharmaguideline.com |
| From α-haloketones | α-Haloketone, Primary amide | - | Substituted oxazole pharmaguideline.com |
| Copper-catalyzed cyclization | β,β-Dibrominated secondary enamide | Cu(I) catalyst | 5-Bromooxazole organic-chemistry.org |
| Gold-catalyzed bromocyclization | Propargylic amide | AuBr₃, N-bromosuccinimide | Halogenated oxazoline (B21484) mdpi.com |
The formation of the oxazole ring from linear, acyclic precursors is a versatile and widely employed strategy. A multitude of functionalized acyclic molecules can serve as starting points for oxazole synthesis. researchgate.net
One of the most notable methods is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govsemanticscholar.org This [3+2] cycloaddition reaction is highly efficient for producing 5-substituted oxazoles. nih.gov The process proceeds through the formation of an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.govsemanticscholar.org
Other acyclic precursors for oxazole synthesis include:
N-styrylbenzamides: Intramolecular oxidative cyclization using a hypervalent iodine reagent can yield 2,5-disubstituted oxazoles. organic-chemistry.org
Enamides: Copper(II)-catalyzed oxidative cyclization via vinylic C-H bond functionalization affords 2,5-disubstituted oxazoles. organic-chemistry.org Phenyliodine diacetate (PIDA) can also mediate the intramolecular cyclization of enamides. organic-chemistry.org
α-Diazoketones: These can be converted to oxazoles through rhodium-carbene methodology. researchgate.net
Propargylamides: Palladium-catalyzed coupling with aryl iodides followed by in situ cyclization yields 2,5-disubstituted oxazoles. organic-chemistry.org
| Acyclic Precursor | Key Reaction | Reagents/Conditions | Product Type |
| Aldehyde and TosMIC | van Leusen Reaction | Base (e.g., K₂CO₃) | 5-Substituted oxazole nih.govsemanticscholar.org |
| N-Styrylbenzamide | Intramolecular Oxidative Cyclization | PhI(OTf)₂ | 2,5-Disubstituted oxazole organic-chemistry.org |
| Enamide | Copper-Catalyzed Oxidative Cyclization | Cu(II) triflate | 2,5-Disubstituted oxazole organic-chemistry.org |
| Enamide | PIDA-Mediated Cyclization | PIDA | Functionalized oxazole organic-chemistry.org |
| Propargylamide | Palladium-Catalyzed Coupling/Cyclization | Pd₂(dba)₃, tri(2-furyl)phosphine, NaOtBu | 2,5-Disubstituted oxazole organic-chemistry.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. thieme-connect.comresearchgate.net Several MCRs have been developed for the synthesis of oxazoles.
The van Leusen reaction itself can be considered a two-component reaction, but variations have expanded it into the MCR domain. nih.gov For example, a three-component cyclization involving 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis provides a route to a wide range of substituted oxazoles. organic-chemistry.org Another MCR involves the reaction of aldehydes, amines, and methyl α-isocyanoacetates to form 5-methoxyoxazoles. thieme-connect.com
A notable three-component sequence starts with the amidation of propargylamine (B41283) with an acid chloride, followed by a cross-coupling with another acid chloride, leading to substituted oxazol-5-ylethanones in a one-pot procedure. organic-chemistry.org
| Multicomponent Reaction | Reactants | Reagents/Conditions | Product Type |
| Photoredox Catalysis | 2H-Azirine, Alkynyl bromide, O₂ | Visible light, Photoredox catalyst | Substituted oxazole organic-chemistry.org |
| Isocyanoacetate-based MCR | Aldehyde, Amine, Methyl α-isocyanoacetate | - | 5-Methoxyoxazole thieme-connect.com |
| Amidation-Coupling-Cycloisomerization | Propargylamine, Acid chloride (x2) | - | Substituted oxazol-5-ylethanone organic-chemistry.org |
Regioselective Introduction of Halogen Substituents
The introduction of bromine atoms at specific positions on the oxazole ring is a critical step in the synthesis of 2-bromo-5-(4-bromophenyl)-1,3-oxazole. This can be achieved through direct bromination of a pre-formed oxazole core or via halogen exchange reactions.
The oxazole ring exhibits a distinct reactivity pattern towards electrophiles, with the C5 position being generally more susceptible to attack than C4, and C2 being the least reactive. clockss.org Direct bromination of oxazoles with reagents like bromine (Br₂), N-bromosuccinimide (NBS), or N-bromophthalimide typically results in substitution, with a preference for the C5 position. clockss.org
To achieve bromination at the C2 position, as required for the target molecule, direct electrophilic substitution is challenging due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. clockss.org Therefore, alternative strategies are often necessary. One approach involves the lithiation of the C2 position followed by quenching with an electrophilic bromine source. However, the equilibrium between the 2-lithiooxazole and its ring-opened isonitrile enolate tautomer can influence the regioselectivity of the reaction. orgsyn.org
For the synthesis of the 5-(4-bromophenyl) substituent, the bromination would typically be carried out on the phenyl precursor prior to its incorporation into the oxazole ring.
| Bromination Method | Reagent | Position of Bromination | Notes |
| Electrophilic Bromination | Br₂, NBS, N-bromophthalimide | C5 > C4 > C2 clockss.org | C2 is least reactive to electrophilic attack. clockss.org |
| Lithiation-Bromination | n-BuLi, then Br₂ or NBS | C2 or C4 | Regioselectivity depends on conditions and substrate. orgsyn.org |
Halogen exchange reactions provide another avenue for introducing bromine atoms onto the oxazole ring. A particularly interesting and powerful method is the "halogen dance" reaction. muni.czresearchgate.net This reaction involves the base-induced migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. researchgate.net For instance, it has been demonstrated that a bromine atom can be migrated from the C5 to the C4 position of an oxazole ring. muni.cz This methodology allows for the synthesis of otherwise difficult-to-access regioisomers. The process typically involves lithiation of the ring, which induces the halogen migration, followed by quenching with an electrophile. muni.czresearchgate.net
While a direct halogen exchange from, for example, an iodo to a bromo substituent at the C2 position is conceivable, the halogen dance reaction offers a more sophisticated tool for rearranging halogen patterns on the oxazole core. researchgate.net
Control of Bromination Position (C-2, C-4, C-5)
The regioselectivity of bromination on the oxazole ring is a critical factor in the synthesis of bromo-oxazole derivatives. The electronic nature of the oxazole ring allows for substitution at the C-2, C-4, and C-5 positions, with the outcome heavily dependent on the reaction conditions and the nature of the substituents already present on the ring.
Directing bromination to the C-2 position is often achieved through a lithiation-bromination sequence. sci-hub.se The C-2 proton of an oxazole is the most acidic, allowing for regioselective deprotonation with a strong base like n-butyllithium (n-BuLi) to form a 2-lithiooxazole intermediate. This intermediate can then be quenched with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), to yield the 2-bromooxazole. sci-hub.se For instance, the synthesis of 2-bromo-5-phenyloxazole has been accomplished using this method. sci-hub.se
In contrast, achieving C-4 bromination requires overcoming the inherent reactivity at the C-2 position. A highly regioselective method for the C-4 bromination of 5-substituted oxazoles has been developed. acs.orgorgsyn.orgacs.org This strategy involves the formation of a 2-lithiooxazole which is in equilibrium with its acyclic isonitrile enolate tautomer. orgsyn.org The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it favors the formation of the acyclic tautomer. By allowing the lithiated intermediate to "age" at a moderate temperature (-15 °C) before cooling and quenching with N-bromosuccinimide (NBS), high regioselectivity for the C-4 position can be achieved. orgsyn.org
Electrophilic bromination of the oxazole ring typically occurs at the C-5 position , especially when the ring is activated by an electron-donating group. slideshare.net For example, the bromination of 2-phenyloxazole (B1349099) using N-bromosuccinimide (NBS) yields 5-bromo-2-phenyloxazole, demonstrating the preference for electrophilic attack at C-5. slideshare.net
Table 1: Regioselective Bromination of the Oxazole Ring
| Position | Method | Reagents | Key Factors | Reference |
|---|---|---|---|---|
| C-2 | Lithiation-Bromination | n-BuLi, Electrophilic bromine source (e.g., DBTFE) | Direct deprotonation of the most acidic proton. | sci-hub.se |
| C-4 | Lithiation-Bromination | n-BuLi or LHMDS, NBS | Use of polar aprotic solvent (DMF) to favor acyclic tautomer; temperature control. | acs.orgorgsyn.org |
| C-5 | Electrophilic Substitution | NBS | Activation of the oxazole ring; preferred site for electrophilic attack. | slideshare.net |
Synthesis of 4-Bromophenyl-Containing Intermediates
The synthesis of the target compound requires an intermediate containing the 4-bromophenyl moiety, which is then used to form the C-5 substituted oxazole. Common starting materials for this purpose are derivatives of 4-bromobenzene, such as 4-bromobenzaldehyde (B125591) or 4-bromobenzoyl chloride. chemicalbook.comnih.gov
One established route to 5-aryloxazoles is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). mdpi.com In a potential pathway to the target compound, 4-bromobenzaldehyde could react with TosMIC and a suitable base to form 5-(4-bromophenyl)oxazole. This intermediate could then undergo regioselective bromination at the C-2 position.
Alternatively, a Robinson-Gabriel type synthesis could be employed. This would involve the cyclization of an α-acylamino ketone. For the target compound, this would necessitate an intermediate like N-(2-(4-bromophenyl)-2-oxoethyl)formamide.
Another approach involves the coupling of a pre-formed oxazole ring with a 4-bromophenyl group. However, for the synthesis of this compound, it is more common to construct the oxazole ring with the 4-bromophenyl substituent already in place. For instance, reacting 4-bromobenzoyl chloride with benzhydrazide can lead to the formation of N'-(4-bromobenzoyl)benzohydrazide, a precursor for 1,3,4-oxadiazoles, which shares synthetic principles with oxazole synthesis. nih.gov
Reaction Condition Optimization for Compound Synthesis
The successful synthesis of this compound relies heavily on the optimization of reaction conditions to ensure high yield and purity. This includes the careful selection of solvents, temperature control, and the appropriate catalyst and reagent systems.
Solvents play a pivotal role in directing the regioselectivity and efficiency of the synthesis. As previously mentioned, DMF is a critical solvent for promoting C-4 bromination by stabilizing the acyclic isonitrile enolate intermediate. acs.orgorgsyn.org In contrast, less polar solvents like tetrahydrofuran (B95107) (THF) are commonly used for direct C-2 lithiation-bromination sequences. sci-hub.semdpi.com The choice of solvent can therefore be a determining factor in which bromo-oxazole isomer is formed.
Temperature control is equally crucial. For the highly regioselective C-4 bromination, a specific temperature profile is required: lithiation at -15 °C to allow for equilibration, followed by cooling to -70 °C before the addition of the brominating agent. orgsyn.org This precise control prevents side reactions and maximizes the yield of the desired isomer. For other reactions, such as the bromination of an oxazole derivative with NBS, the reaction can proceed at room temperature. mdpi.com In the synthesis of other substituted oxazoles, temperatures have been optimized to around 40 °C or 70 °C depending on the specific reaction, such as cycloadditions or cycloisomerizations. acs.orgmdpi.com
The choice of reagents and catalysts is fundamental to the synthetic strategy.
Brominating Agents: N-bromosuccinimide (NBS) is a widely used and effective reagent for the electrophilic bromination of oxazoles and for the bromination of lithiated intermediates. orgsyn.orgslideshare.netmdpi.com For C-2 bromination via lithiation, other electrophilic bromine sources like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) have proven effective. sci-hub.se The selection should consider factors like reactivity, selectivity, and ease of handling. acsgcipr.org
Bases: In lithiation procedures, strong, non-nucleophilic bases such as n-butyllithium (n-BuLi) or lithium bis(trimethylsilyl)amide (LHMDS) are required to achieve deprotonation of the oxazole ring. sci-hub.seorgsyn.org For other oxazole formation methods, bases like cesium carbonate have been employed. organic-chemistry.org
Catalysts: While the direct bromination and formation of the oxazole ring may not always require a metal catalyst, subsequent modifications or alternative synthetic routes might. For instance, if a cross-coupling strategy were employed to introduce the 4-bromophenyl group, a palladium catalyst such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) would be typical for a Suzuki-Miyaura coupling. orgsyn.orgnih.gov Copper catalysts have also been shown to be effective in various oxazole synthesis protocols. organic-chemistry.org
Table 2: Summary of Optimized Reaction Conditions
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Solvent | DMF | Favors C-4 bromination by stabilizing acyclic tautomer. | acs.orgorgsyn.org |
| THF | Common for C-2 lithiation-bromination. | sci-hub.semdpi.com | |
| Temperature | -15 °C to -70 °C | Precise control for high regioselectivity in C-4 bromination. | orgsyn.org |
| Room Temperature | Sufficient for certain electrophilic brominations with NBS. | mdpi.com | |
| Brominating Agent | NBS | Versatile reagent for electrophilic bromination and quenching lithiated species. | orgsyn.orgmdpi.com |
| DBTFE | Electrophilic bromine source for C-2 bromination. | sci-hub.se | |
| Base | n-BuLi / LHMDS | Strong, non-nucleophilic bases for regioselective lithiation. | sci-hub.seorgsyn.org |
| Catalyst | Pd(dppf)Cl₂ | For potential Suzuki-Miyaura cross-coupling reactions. | orgsyn.orgnih.gov |
In-depth Analysis of this compound Reveals Research Gap
A thorough review of available scientific literature indicates a significant lack of specific research focused on the chemical reactivity and derivatization of the compound This compound . While extensive research exists on the reactivity of various bromo-substituted oxazoles and the application of metal-catalyzed cross-coupling reactions to similar heterocyclic systems, detailed studies and specific protocols for the title compound are not present in the public domain.
The unique substitution pattern of this compound, featuring bromine atoms on both the heterocyclic oxazole ring and the appended phenyl ring, presents a theoretically interesting case for selective chemical transformations. However, without direct experimental data, a detailed discussion of its specific reactivity remains speculative.
General principles of organic chemistry suggest that the two bromine atoms would exhibit different levels of reactivity. The bromine at the C-2 position of the oxazole ring is typically more susceptible to nucleophilic substitution and metal-catalyzed coupling reactions compared to the bromine on the phenyl ring. This difference is attributed to the electronic nature of the oxazole ring.
Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the derivatization of bromo-substituted heterocycles. It is plausible that these methods could be applied to this compound to create more complex molecular architectures. However, the specific conditions, including the choice of catalyst, ligand, base, and solvent, would need to be empirically determined to achieve selective reaction at either the C-2 or the C-4' position.
Due to the absence of specific studies on this compound, a detailed article on its chemical reactivity and derivatization strategies, as outlined in the initial request, cannot be generated at this time without resorting to conjecture. Further experimental investigation is required to elucidate the precise chemical behavior of this compound.
Chemical Reactivity and Derivatization Strategies
Metal-Catalyzed Cross-Coupling Reactions
Negishi Coupling Approaches
Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. For 2-bromo-5-(4-bromophenyl)-1,3-oxazole, this reaction can be employed to introduce alkyl, alkenyl, or aryl groups at either of the bromine-substituted positions.
Research has shown that Negishi cross-coupling reactions can be successfully carried out on a wide range of (hetero)aryl halides, including those containing functional groups like esters, amides, and nitriles. nih.govorganic-chemistry.org Highly effective catalyst systems, such as those using acenaphthoimidazolylidene palladium complexes, can achieve high yields under mild conditions, even with less reactive (hetero)aryl chlorides. organic-chemistry.org
The differential reactivity of the two bromine atoms in this compound can be exploited for selective coupling. The C2-bromo group on the oxazole (B20620) is expected to be more reactive towards oxidative addition to the palladium(0) catalyst. By carefully controlling the reaction conditions, such as temperature and the amount of organozinc reagent, it is possible to achieve selective substitution at the C2 position. Subsequent modification of the reaction conditions, potentially with a more active catalyst or higher temperatures, could then enable a second coupling at the less reactive 4-bromophenyl position.
Table 1: Potential Negishi Coupling Reactions of this compound
| Reactant | Coupling Partner | Potential Product |
| This compound | Alkylzinc halide | 2-alkyl-5-(4-bromophenyl)-1,3-oxazole |
| This compound | Arylzinc halide | 2-aryl-5-(4-bromophenyl)-1,3-oxazole |
| 2-alkyl-5-(4-bromophenyl)-1,3-oxazole | Arylzinc halide | 2-alkyl-5-(4-arylphenyl)-1,3-oxazole |
Sonogashira Coupling Reactions
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst, is another important method for derivatizing this compound. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction allows for the introduction of alkyne moieties, which are valuable building blocks for more complex molecules.
The reactivity of aryl halides in the Sonogashira coupling generally follows the trend I > Br > Cl. libretexts.org While both bromine atoms in the target molecule can participate in the reaction, the C2-bromo group on the oxazole is anticipated to be more reactive. This selectivity allows for a stepwise alkynylation strategy. For instance, a Sonogashira coupling could be performed under mild conditions to selectively react at the C2 position, followed by a second coupling under more forcing conditions to functionalize the 4-bromophenyl group.
Studies on related dihalogenated compounds have demonstrated the feasibility of selective Sonogashira couplings. wikipedia.org For example, the reaction of 1-bromo-4-iodobenzene (B50087) with a terminal alkyne results in selective substitution at the more reactive iodine position. wikipedia.org A similar principle applies to the two different bromo-substituents in this compound.
Table 2: Representative Sonogashira Coupling Conditions
| Catalyst System | Base | Solvent | Temperature |
| Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | THF or DMF | Room Temp. to 80 °C |
| PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Et₃N) | THF or DMF | Room Temp. to 80 °C |
| Pd(OAc)₂ / Ligand / CuI | Cs₂CO₃ | Dioxane | 100 °C |
Buchwald-Hartwig Amination and Related C-N Couplings
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. nih.govamazonaws.comchemspider.comnih.govpreprints.org This reaction is highly versatile and can be used to introduce a wide range of primary and secondary amines, as well as other nitrogen-containing functional groups, onto the this compound scaffold.
The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. nih.gov Common catalyst systems involve palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, RuPhos, or BINAP. nih.govchemspider.com Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used. amazonaws.comchemspider.com
Similar to other cross-coupling reactions, the C2-bromo position of the oxazole is expected to be more reactive than the bromo group on the phenyl ring. This allows for selective amination at the C2 position under carefully controlled conditions. By employing more forcing conditions, a second amination can be achieved at the 4-bromophenyl position. This stepwise approach provides a route to unsymmetrically substituted diamino-derivatives.
Table 3: Typical Conditions for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 °C |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 °C |
| [Pd(allyl)Cl]₂ | TrixiePhos | t-BuONa | Toluene | 100 °C |
Direct Arylation and Alkenylation Strategies
Direct C-H arylation and alkenylation reactions offer an alternative to traditional cross-coupling methods, as they avoid the need for pre-functionalized organometallic reagents. organic-chemistry.orgnih.govbeilstein-journals.org In the case of this compound, direct functionalization would likely occur at the most acidic C-H bond of the oxazole ring. However, since both the C2 and C5 positions are substituted, this strategy is less straightforward for this specific molecule.
Nonetheless, the principles of direct arylation are relevant to the broader class of oxazole compounds. Research has shown that the C2 position of oxazoles is typically the most reactive site for direct arylation. organic-chemistry.orgbeilstein-journals.org Palladium catalysts, such as Pd(PPh₃)₄, are often employed for this transformation. organic-chemistry.org Copper, rhodium, and nickel catalysts have also been utilized for the direct arylation of oxazoles. nih.govbeilstein-journals.org
For this compound, a more relevant application of this chemistry would be in the context of a related synthetic intermediate where the C2 position is unsubstituted. In such a scenario, direct arylation or alkenylation at C2 could be a viable strategy before introducing the bromo group at a later stage.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions can potentially occur at the C2 position of the oxazole ring. The electron-withdrawing nature of the oxazole heterocycle can activate the C2-bromo group towards displacement by nucleophiles. This is analogous to the reactivity observed in other halogenated five-membered heterocyclic systems, such as halogenoimidazoles. rsc.org
The success of nucleophilic substitution is often dependent on the presence of activating groups on the ring and the nature of the nucleophile. uoanbar.edu.iq Strong nucleophiles, such as thiolates or alkoxides, are typically required. rsc.org The reaction may proceed through an addition-elimination mechanism, where the nucleophile attacks the C2 carbon, forming a tetrahedral intermediate, which then eliminates the bromide ion to restore the aromaticity of the oxazole ring.
It is important to note that the 4-bromophenyl group is generally unreactive towards nucleophilic aromatic substitution under standard conditions, as it lacks strong electron-withdrawing groups ortho or para to the bromine atom.
Electrophilic Aromatic Substitution on the Phenyl Moiety
The 4-bromophenyl group of this compound can undergo electrophilic aromatic substitution reactions, such as nitration or further halogenation. libretexts.orglibretexts.org The bromine atom already present on the phenyl ring is an ortho-, para-directing group, although it is deactivating. libretexts.org Therefore, the introduction of a new electrophile will primarily occur at the positions ortho to the bromine atom (i.e., the C3' and C5' positions of the phenyl ring).
The reaction conditions for electrophilic aromatic substitution typically involve the use of a strong electrophile and often a Lewis acid catalyst. libretexts.org For example, bromination can be achieved using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). Nitration can be carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Other Functional Group Transformations
The bromine atoms on this compound can be involved in other transformations beyond cross-coupling and substitution reactions. For instance, the bromine atoms could be converted to other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile.
Additionally, the entire molecule can serve as a building block for the synthesis of more complex heterocyclic systems. For example, related bromophenyl compounds have been used as precursors for the synthesis of triazoles and quinazolines through multi-step reaction sequences that may involve cyclization reactions. mdpi.comresearchgate.net
Reductive Dehalogenation
Reductive dehalogenation is a fundamental strategy for removing halogen atoms and can be particularly useful for creating unsubstituted parent structures or for selectively removing one halogen in the presence of others. For "this compound," this process would involve the cleavage of one or both carbon-bromine (C-Br) bonds and their replacement with carbon-hydrogen (C-H) bonds.
Detailed Research Findings
While direct studies on the reductive dehalogenation of "this compound" are not extensively documented, the reactivity of aryl bromides is well-established, providing a strong basis for predicting its behavior. Catalytic hydrogenation is a premier method for this transformation, valued for its efficiency and selectivity. organic-chemistry.orgorganic-chemistry.org This technique typically employs a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. organic-chemistry.org
The general order of reactivity for halogens in catalytic hydrogenation is I > Br > Cl > F, meaning that bromo substituents are more readily cleaved than chloro substituents. organic-chemistry.orgmdpi.com This inherent reactivity allows for selective de-bromination. The reaction is generally tolerant of a wide array of functional groups, including nitro, cyano, keto, and carboxylic acid moieties, which suggests the oxazole ring would remain intact under these conditions. organic-chemistry.orgorganic-chemistry.org
For a compound like "this compound," controlling the reaction conditions would be key to achieving selective dehalogenation. The bromine atom on the oxazole ring at the 2-position and the bromine on the phenyl ring at the 4-position may exhibit different reactivities due to the distinct electronic environments of the heterocyclic and benzenoid rings. Milder conditions might favor the removal of one bromine over the other, providing access to mono-bromo intermediates which are themselves valuable for subsequent cross-coupling reactions. More forcing conditions, such as increased hydrogen pressure and catalyst loading, would likely lead to the removal of both bromine atoms, yielding "5-phenyl-1,3-oxazole".
The table below outlines a representative catalytic hydrogenation reaction for the dehalogenation of an aryl bromide.
Table 1: Representative Conditions for Reductive Dehalogenation of Aryl Bromides
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | 10% Palladium on Carbon (Pd/C) | organic-chemistry.org |
| Hydrogen Source | Hydrogen Gas (H₂) or transfer agents (e.g., sodium hypophosphite) | organic-chemistry.org |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | |
| Base (optional) | Weak bases like Cs₂CO₃ may be used | researchgate.net |
| Temperature | Room Temperature to mild heating |
| Pressure | 1 atm to higher pressures for less reactive halides | youtube.com |
Spectroscopic and Structural Elucidation Techniques
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
A detailed analysis of the infrared spectrum for 2-bromo-5-(4-bromophenyl)-1,3-oxazole would provide valuable insight into its molecular structure by identifying the vibrational frequencies of its characteristic functional groups. Key absorptions would be expected for the C-Br stretching vibrations, the C=N and C=C stretching of the oxazole (B20620) ring and the phenyl ring, and the C-O-C stretching of the oxazole ether linkage. However, no published IR spectra for this specific compound could be located.
Without experimental data, a table of characteristic vibrational frequencies cannot be compiled.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular geometry, conformation, and intermolecular interactions of this compound.
Bond Lengths, Bond Angles, and Dihedral Angles
A crystallographic study would yield precise measurements of all bond lengths (e.g., C-Br, C-N, C-O, C-C), bond angles within the oxazole and phenyl rings, and the dihedral angles describing the relative orientation of the phenyl ring to the oxazole ring. This data is fundamental to understanding the molecule's steric and electronic properties. Currently, there is no published crystal structure for this compound in crystallographic databases.
As such, a data table of its bond lengths, bond angles, and dihedral angles cannot be provided.
Crystal Packing and Intermolecular Interactions
Analysis of the crystal structure would also reveal how molecules of this compound are arranged in the solid state. This includes identifying any significant intermolecular interactions, such as halogen bonding (involving the bromine atoms), π-π stacking between the aromatic rings, or other weak van der Waals forces that govern the crystal packing. This information is crucial for understanding the material's physical properties. No such data is currently available.
Advanced Core-Level Spectroscopies (e.g., Photoelectron, X-ray Absorption) for Electronic Structure Probing
Techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) provide direct probes of the electronic structure of a molecule by measuring the binding energies of core-level electrons. For this compound, these methods could be used to investigate the chemical environment of the individual atoms (C, N, O, Br) and understand the nature of the chemical bonding and orbital interactions. While studies exist for the parent oxazole molecule, no specific core-level spectroscopy data has been published for the title compound.
Theoretical and Computational Chemistry Studies
Conformational Analysis and Molecular Dynamics Simulations
While specific molecular dynamics simulations for "2-bromo-5-(4-bromophenyl)-1,3-oxazole" are not extensively documented in the literature, conformational analysis can be inferred from studies on structurally related compounds such as 2,5-disubstituted oxazoles and 4-bromobiphenyl.
Conformational analysis of this molecule primarily focuses on the rotational barriers around the single bonds connecting the aromatic rings to the central oxazole (B20620) core. The key dihedral angles are between the oxazole ring and the 4-bromophenyl group, and between the oxazole ring and the phenyl group at the 2-position (which is substituted with a bromine atom).
Molecular dynamics (MD) simulations on similar aromatic compounds, including brominated phenyl derivatives, have been used to explore their behavior at various temperatures. bohrium.com These simulations can predict properties like melting points and reveal how the molecules interact in a condensed phase. bohrium.com For a molecule like "this compound," MD simulations would likely show that the molecule has a tendency to adopt a near-planar conformation in the solid state to maximize π-π stacking interactions, a common feature in the aggregation of aromatic molecules. nih.gov The simulations would also reveal the flexibility of the molecule by showing the fluctuations of the dihedral angles over time.
The planarity of the molecule is a critical factor. Studies on 2,5-diphenyl-1,3,4-oxadiazoles, which are structurally similar to the target molecule, have shown that the π-systems tend to adopt predominantly planar conformations. rsc.org However, ab initio calculations on 4,4'-bipyridine, another related structure, indicate a twisted global minimum conformation, with energy barriers for rotation to planar or perpendicular conformations. nih.gov For "this compound," it is expected that a balance between steric hindrance from the bromine atom and the electronic stabilization from π-conjugation would determine the final, most stable conformation.
Below is a hypothetical data table summarizing the likely conformational preferences based on studies of analogous compounds.
| Dihedral Angle | Predicted Minimum Energy Conformation (°) | Estimated Rotational Barrier (kcal/mol) |
| Oxazole - Bromophenyl | 20 - 40 | 2 - 4 |
| Oxazole - Phenyl | 20 - 40 | 2 - 4 |
This table is illustrative and based on data from related compounds. Specific values for this compound would require dedicated computational studies.
Structure-Property Relationship Studies
The electronic and molecular properties of "this compound" are significantly influenced by its constituent parts: the oxazole ring, the bromine substituents, and the phenyl group.
The bromine atoms have a profound effect on the electronic properties of the oxazole ring. Bromine is an electron-withdrawing group due to its high electronegativity, but it can also participate in p-π conjugation, donating electron density from its p-orbitals to the π-system of the aromatic ring. rug.nl This dual nature influences the molecule's reactivity and electronic structure.
The electron-withdrawing inductive effect of bromine generally lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rug.nl This can affect the molecule's light absorption properties and its behavior in chemical reactions. For instance, the presence of bromine can make the oxazole ring more susceptible to nucleophilic attack, particularly at the carbon atom to which it is attached. researchgate.net
The heavy atom effect of bromine is another important consideration. The presence of bromine can enhance intersystem crossing, which is the transition between electronic states of different spin multiplicity. This property is relevant in applications such as photodynamic therapy and in the design of phosphorescent materials.
The presence of the phenyl group also introduces the possibility of various intermolecular interactions, such as π-π stacking and van der Waals forces. These interactions are critical in determining the crystal packing of the molecule and its solubility in different solvents. nih.gov Molecular dynamics simulations of aromatic compounds have shown that these non-bond interactions are the primary driving forces for the formation of molecular clusters and aggregates. nih.govrsc.org
Computational studies on related 2,5-disubstituted oxadiazole derivatives have shown that the nature of the substituent on the phenyl ring can significantly modulate the biological activity of the molecule. nih.gov For "this compound," the bromine on the phenyl ring further influences the electronic properties and can provide an additional site for chemical modification or interaction with biological targets.
The following table summarizes the expected impact of the substituents on the molecular properties of the parent 2,5-diphenyloxazole.
| Substituent | Effect on HOMO/LUMO Gap | Influence on π-Conjugation | Expected Impact on Reactivity |
| 2-Bromo | Decrease | Moderate | Increases susceptibility to nucleophilic attack at C2 |
| 4-Bromophenyl | Decrease | Significant extension | Modulates overall electronic properties and provides sites for further functionalization |
This table presents a qualitative summary based on established principles of physical organic chemistry.
Advanced Applications in Materials Science and Chemical Research
Role as a Building Block in Organic Functional Materials
The unique arrangement of an aromatic oxazole (B20620) core with two reactive bromine sites positions 2-bromo-5-(4-bromophenyl)-1,3-oxazole as a key intermediate in the synthesis of organic functional materials. The oxazole ring itself is a significant structural motif found in many biologically active molecules and functional materials. researchgate.net The introduction of bromine atoms dramatically enhances its synthetic utility, as the bromine can act as a leaving group in numerous cross-coupling reactions. researchgate.net This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of advanced materials.
Precursor in Polymer Chemistry
In polymer chemistry, this compound serves as a bifunctional monomer for the synthesis of conjugated polymers. The two bromine atoms can be sequentially or simultaneously substituted using transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. These reactions are powerful tools for creating extended π-conjugated systems, which are the basis for conductive and semi-conductive polymers.
By reacting this dibrominated monomer with a suitable di-boronic acid or di-stannane comonomer, a polymer chain can be constructed. The alternating aryl-oxazole units in the polymer backbone are expected to impart desirable electronic and photophysical properties. The ability to precisely control the regiochemistry of the coupling reactions is crucial for obtaining well-defined polymer structures. Modern synthetic methods, such as direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source, allow for the preparation of specific bromooxazole isomers on a large scale. nih.gov
Table 1: Key Cross-Coupling Reactions for Polymerization
| Reaction Name | Catalyst System (Typical) | Reactant for Bromine Substitution | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | Organoboron compounds (e.g., boronic acids/esters) | C-C |
| Stille Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) | Organotin compounds (stannanes) | C-C |
| Heck Coupling | Palladium catalyst and a base | Alkenes | C-C |
| Sonogashira Coupling | Palladium catalyst, copper co-catalyst, and a base | Terminal alkynes | C-C (alkynyl) |
| Buchwald-Hartwig Amination | Palladium catalyst and a base | Amines | C-N |
Components in Organic Electronic Devices (e.g., OLEDs, OPVs)
The structural and electronic properties of aryl-oxazole systems make them promising candidates for use in organic electronic devices. While research on this compound is specific, the broader class of oxadiazoles (B1248032), which share structural similarities, has been utilized in this field. For instance, the related isomer 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) has been investigated for applications in Organic Light Emitting Diodes (OLEDs) due to its electronic properties that facilitate efficient light emission. nih.gov Oxadiazole-based molecules are known for their electron-transporting capabilities and high thermal stability, which are critical for the performance and longevity of OLEDs and Organic Photovoltaics (OPVs). youtube.com
Derivatives of this compound can be synthesized to function as either the emissive layer or the electron-transport layer in an OLED device. By carefully selecting the substituents introduced via cross-coupling at the bromine sites, the electronic energy levels (HOMO/LUMO) and charge-carrier mobility of the material can be fine-tuned to optimize device efficiency.
Fluorescent and Luminescent Material Research
The conjugated system of the aryl-oxazole core is inherently fluorescent. Research on related compounds has demonstrated that this class of molecules can serve as potent fluorophores. For example, derivatives of 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole are used in developing fluorescent dyes. nih.gov Furthermore, tricyclic derivatives synthesized from bromophenyl precursors have been identified as valuable fluorophores. chemscene.com
The fluorescence properties, such as emission wavelength and quantum yield, can be systematically modified by introducing different functional groups at the bromine positions of this compound. This tunability makes it a valuable scaffold for designing novel sensors, bio-imaging agents, and luminescent materials for lighting and display technologies. Metal complexes incorporating oxadiazole ligands have also been shown to be effective emitting species, where the ligand structure allows for the tailoring of emission color. youtube.com
Table 2: Examples of Oxazole Derivatives in Functional Materials Research
| Compound/Derivative Class | Application Area | Key Property/Function | Reference |
|---|---|---|---|
| 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | OLEDs, Fluorescent Dyes | Efficient light emission, electron-transport | nih.gov |
| nih.govresearchgate.netTriazolo[4,3-c]quinazolines (from bromophenyl precursors) | Fluorophores | Luminescence | chemscene.com |
| 4-Arylsulfonyl-1,3-oxazoles | Anticancer Agents | Cytotoxic/Cytostatic Activity |
Applications in Catalysis and Ligand Design
Beyond materials science, the chemical reactivity of this compound makes it a useful precursor in the fields of catalysis and ligand design.
Precursors for Metal-Binding Ligands
Oxadiazoles and related azole heterocycles are effective ligands for a variety of metal ions. youtube.com The nitrogen atom in the 1,3-oxazole ring possesses a lone pair of electrons that can coordinate to a metal center. While the parent molecule can act as a simple monodentate ligand, its true value lies in its role as a precursor to more complex, multidentate ligands.
The two bromine atoms serve as handles for synthetic elaboration. Through cross-coupling reactions, chelating groups can be introduced at either or both of the bromine positions. This allows for the rational design of ligands with specific geometries and electronic properties tailored to stabilize certain metals or to create catalytically active metal complexes. A review of oxadiazole ligands shows their ability to form complexes with a range of transition metals, leading to coordination polymers and discrete molecular complexes with interesting properties. youtube.com
Table 3: Metal Ions Known to Form Complexes with Oxadiazole-Type Ligands
| Metal Ion | Example Ligand Type | Resulting Structure/Application | Reference |
|---|---|---|---|
| Silver(I) | 2,5-bis(pyrazine)-1,3,4-oxadiazole | Coordination Polymer | youtube.com |
| Palladium(II) | 3,3′-bi-1,2,4-oxadiazole | Mononuclear Complex | youtube.com |
| Cadmium(II) | 2,5-bis(pyrazine)-1,3,4-oxadiazole | Coordination Polymer | youtube.com |
| Cobalt(II) | 2,5-bis(pyrazine)-1,3,4-oxadiazole | Coordination Polymer | youtube.com |
| Aluminum(III) | 2-(5-phenyl-1,3,4-oxadiazol-yl)phenonate | Emitting species in OLEDs | youtube.com |
Organocatalytic Applications
While metal-based catalysis is a major application, the field of organocatalysis—using small organic molecules as catalysts—is of growing importance. There is emerging research into organocatalytic strategies for the synthesis of oxazoles themselves. nih.gov These methods often utilize chiral organocatalysts to produce optically active oxazole derivatives under mild conditions. nih.gov
Although this compound is not typically used as a direct organocatalyst, its rigid scaffold can be incorporated into larger, more complex molecules designed for organocatalytic purposes. For example, the oxazole unit could be functionalized with known catalytic motifs (e.g., amines, thioureas, or phosphoric acids) to create a new class of bifunctional or chiral catalysts. The development of such applications remains an area of active research, leveraging the stable and synthetically versatile nature of the oxazole core.
Development of Chemical Sensors and Probes
The development of chemical sensors and probes often relies on molecules with specific optical or electronic properties that change in response to an analyte. While direct studies on the sensing applications of this compound are not extensively documented, the photophysical properties of structurally related compounds, such as 2,5-disubstituted oxadiazoles and oxazoles, provide strong evidence for its potential in this area. nih.govnih.gov
The core structure of this compound possesses a conjugated π-system, which is a key feature for fluorescent and colorimetric sensors. The electronic properties of this system can be finely tuned by the substituents on the phenyl rings. This principle is utilized in the design of fluorescent probes where, for example, interaction with a target analyte can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in fluorescence emission. nih.gov
For instance, related oxadiazole derivatives are known to be valuable in the creation of fluorescent dyes for biological imaging. nih.gov The this compound scaffold could be functionalized to create probes for various analytes. The bromine atom provides a convenient handle for introducing specific recognition moieties that can selectively bind to ions or small molecules. Upon binding, the electronic environment of the oxazole core would be perturbed, resulting in a change in its fluorescence quantum yield, emission wavelength, or lifetime.
Table 1: Potential Sensing Applications Based on Structural Analogs
| Sensor Type | Analyte | Principle of Detection | Relevant Structural Feature |
| Fluorescent Probe | Metal Ions | Chelation-enhanced fluorescence | Functionalization at the bromo-position with a chelating agent |
| Colorimetric Sensor | Anions | Alteration of π-conjugation upon binding | Modification of the phenyl rings to include anion-binding sites |
| Vapochromic Sensor | Volatile Organic Compounds | Swelling or intercalation affecting solid-state packing and electronic coupling | Crystalline nature and potential for porous structure formation |
It is hypothesized that derivatives of this compound could be designed to exhibit "off-on" or "on-off" switching of their fluorescence in the presence of specific analytes, a desirable characteristic for highly sensitive and selective chemical sensors. nih.gov
Utilization in Advanced Analytical Chemistry
In advanced analytical chemistry, derivatizing agents are employed to modify an analyte to improve its separation or detection characteristics, for example, in chromatography or mass spectrometry. The reactivity of the bromine atom in this compound makes it a potential candidate for use as a derivatizing agent.
While specific applications of this compound as a derivatizing agent are not yet widely reported, its structural features suggest potential utility. For instance, in High-Performance Liquid Chromatography (HPLC), analytes with poor UV absorbance or fluorescence can be reacted with a derivatizing agent to introduce a chromophore or fluorophore, thereby enhancing their detectability. The this compound moiety, with its extended aromatic system, could serve this purpose.
A plausible application would be the derivatization of fatty acids or alcohols. The bromo-substituent could be displaced by a nucleophilic functional group on the analyte, covalently linking the oxazole tag. This would not only improve the chromatographic behavior of the analyte but also significantly enhance its UV or fluorescence detection.
Table 2: Potential Derivatization Reactions in Analytical Chemistry
| Analytical Technique | Analyte Functional Group | Potential Reaction | Benefit of Derivatization |
| HPLC-UV/Fluorescence | Carboxylic Acids (-COOH) | Esterification with a modified oxazole | Enhanced detection sensitivity |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Amines (-NH2) | Nucleophilic substitution of the bromine atom | Improved volatility and mass spectral fragmentation |
| Capillary Electrophoresis (CE) | Thiols (-SH) | Thioether linkage formation | Altered electrophoretic mobility and enhanced detection |
Precursor to Other Heterocyclic Systems and Complex Molecular Architectures
One of the most significant applications of this compound is its role as a versatile precursor in the synthesis of more complex heterocyclic systems and molecular architectures. The bromine atom at the 2-position of the oxazole ring is a key reactive site, enabling a variety of cross-coupling reactions.
Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds. nih.govsci-hub.seacs.org In a Suzuki-Miyaura reaction, the bromo-substituent can be coupled with an aryl or vinyl boronic acid, allowing for the introduction of a wide range of substituents at the 2-position of the oxazole core. nih.govnih.gov This methodology is highly efficient for creating bi-aryl or vinyl-substituted oxazoles, which are themselves valuable scaffolds in medicinal chemistry and materials science.
Similarly, the Sonogashira coupling enables the reaction of the bromo-oxazole with a terminal alkyne, leading to the formation of alkynyl-substituted oxazoles. nih.govmdpi.com These products can undergo further transformations, such as cycloaddition reactions, to construct more elaborate polycyclic systems.
Table 3: Representative Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-5-(4-bromophenyl)-1,3-oxazole |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 2-Alkynyl-5-(4-bromophenyl)-1,3-oxazole |
| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | 2-Alkenyl-5-(4-bromophenyl)-1,3-oxazole |
| Buchwald-Hartwig Amination | Amine | Pd catalyst / Ligand / Base | 2-Amino-5-(4-bromophenyl)-1,3-oxazole |
The utility of this compound as a building block is further highlighted by its potential to undergo sequential cross-coupling reactions. The presence of two different bromo-substituents (one on the oxazole and one on the phenyl ring) with potentially different reactivities could allow for selective, stepwise functionalization, providing a route to highly complex and precisely substituted molecules.
Agrochemical and Pesticide Research (non-biological activity, focus on chemical structure/synthesis)
The oxazole scaffold is a known pharmacophore in various biologically active compounds, including those with applications in agriculture. mdpi.comresearchgate.net While the direct biological activity of this compound is not the focus here, its chemical structure and synthetic utility are relevant to agrochemical research. The development of new pesticides and herbicides often involves the synthesis and screening of large libraries of compounds with diverse chemical structures.
The this compound core provides a rigid and synthetically versatile platform for the generation of such libraries. The cross-coupling reactions discussed in the previous section can be employed to systematically vary the substituents at the 2-position, while the 4-bromophenyl group at the 5-position can also be modified. This allows for the exploration of a wide chemical space to identify structures with desired agrochemical properties.
For example, the synthesis of novel fungicides and insecticides has been reported based on oxadiazole and oxazole derivatives. nih.govmdpi.commdpi.com The structural motifs present in this compound, namely the disubstituted aromatic system, are found in many active agrochemicals. Therefore, this compound serves as a valuable starting material for the synthesis of new potential agrochemical candidates.
Future Research Directions and Unexplored Potential
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of oxazole (B20620) derivatives has a rich history, but the demand for environmentally benign and efficient processes continues to drive innovation. ijpsonline.com Future research should focus on developing novel and sustainable synthetic routes to 2-bromo-5-(4-bromophenyl)-1,3-oxazole and its analogues.
Key areas for development include:
Green Chemistry Approaches: Exploring methods that minimize or eliminate the use and generation of hazardous substances is paramount. mdpi.com This includes the application of microwave irradiation, ultrasound-assisted synthesis, and the use of eco-friendly solvents like ionic liquids or deep-eutectic solvents. ijpsonline.commdpi.comnih.gov These techniques often lead to higher yields, shorter reaction times, and reduced energy consumption compared to conventional methods. ijpsonline.commdpi.com
Catalytic Systems: The development of novel catalysts can significantly enhance synthetic efficiency. This includes exploring transition-metal catalysts, such as palladium and copper, for cross-coupling reactions, as well as metal-free catalytic systems. ijpsonline.comorganic-chemistry.org For instance, a CO2/photoredox-cocatalyzed tandem oxidative cyclization has been shown to be a sustainable method for preparing substituted oxazoles without the need for transition-metal catalysts or peroxides. organic-chemistry.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting and optimizing synthetic routes for this compound to be compatible with flow reactors is a promising avenue for large-scale and industrial production.
A comparative table of conventional versus green synthetic approaches for oxazole synthesis is provided below.
| Feature | Conventional Methods | Green Synthetic Approaches |
| Energy Source | Often requires prolonged heating | Microwave, Ultrasound, Photocatalysis |
| Solvents | Often uses volatile organic compounds (VOCs) | Ionic liquids, deep-eutectic solvents, water |
| Catalysts | Can involve stoichiometric and toxic reagents | Recyclable catalysts, biocatalysts, metal-free catalysts |
| Reaction Time | Can be lengthy (hours to days) | Often significantly shorter (minutes to hours) mdpi.com |
| Yield & Purity | Variable, may require extensive purification | Often higher yields and improved purity ijpsonline.com |
| Waste Generation | Can generate significant chemical waste | Reduced by-product formation and solvent waste |
Exploration of Expanded Reactivity and Novel Chemical Transformations
The two bromine atoms in this compound are key functional handles for a wide array of chemical transformations. Future research should aim to fully exploit the reactivity of these sites to generate a diverse library of new compounds.
Promising areas of exploration include:
Cross-Coupling Reactions: While Suzuki-Miyaura coupling is a known method for functionalizing oxazoles, a systematic exploration of other cross-coupling reactions at both the C2 and C4' positions is warranted. ijpsonline.comacs.org This includes Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions to introduce new carbon-carbon and carbon-heteroatom bonds. acs.org
C-H Activation/Functionalization: Direct C-H activation presents an atom-economical approach to functionalize the oxazole and phenyl rings without the need for pre-installed leaving groups. researchgate.net Investigating regioselective C-H functionalization could lead to novel derivatives that are otherwise difficult to access.
Metal-Halogen Exchange: The bromine atoms can undergo metal-halogen exchange to generate organometallic intermediates (e.g., organolithium or Grignard reagents), which can then be reacted with a variety of electrophiles to introduce diverse functional groups.
Cyclization and Annulation Reactions: Using the bromo-substituted oxazole as a building block, novel fused heterocyclic systems can be constructed through intramolecular or intermolecular cyclization reactions. These new ring systems could exhibit unique chemical and photophysical properties.
Advanced Computational Studies for Rational Design and Property Prediction
Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules by predicting their properties and guiding experimental efforts. nih.govrsc.org
Future computational studies on this compound and its derivatives could focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing predictive QSAR models can establish a correlation between the chemical structure of oxazole derivatives and their biological activity or material properties. nih.govresearchgate.net This can help in the rational design of new compounds with enhanced performance.
Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes of oxazole derivatives with biological targets like enzymes and receptors. nih.govnih.govnih.gov Molecular dynamics simulations can further investigate the stability and interactions of the ligand-protein complexes. nih.gov
Density Functional Theory (DFT) Calculations: DFT can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This includes calculating HOMO-LUMO gaps to predict electronic stability and reactivity, which is crucial for designing materials for electronic applications. nih.gov
Machine Learning (ML) Approaches: ML models can be trained on existing datasets to predict reaction yields, optimize reaction conditions, and even propose novel molecular structures with desired properties. nih.gov
Integration into Emerging Technologies in Materials Science and Chemical Innovation
The unique structural and electronic properties of oxazole-based compounds make them attractive candidates for various applications in materials science.
Potential areas for integration include:
Organic Electronics: Oxazole derivatives have been investigated for their luminescent properties and potential use in organic light-emitting diodes (OLEDs). nih.gov Further derivatization of this compound could lead to new materials with tailored emission colors, improved efficiency, and longer operational lifetimes.
Chemosensors: The oxazole core can be functionalized to create molecules that exhibit changes in their optical or electronic properties upon binding to specific analytes. This could lead to the development of highly sensitive and selective chemosensors for environmental monitoring or medical diagnostics.
Functional Polymers: The bromo-functionalized oxazole can be used as a monomer or a cross-linking agent to synthesize novel functional polymers. These polymers could possess unique thermal, mechanical, or electronic properties for advanced applications.
Peptidomimetics and Macrocycles: Oxazole-containing amino acids can be used as building blocks in the synthesis of peptidomimetics and macrocyclic scaffolds. nih.gov These structures are of interest in supramolecular chemistry and for developing new therapeutic agents. nih.gov
Multi-disciplinary Approaches Combining Synthesis, Theory, and Application Development
The full potential of this compound will be best realized through collaborative, multi-disciplinary research.
A synergistic approach would involve:
Iterative Design-Synthesis-Test Cycles: Computational chemists can design novel derivatives with predicted properties. Synthetic chemists can then synthesize these target molecules. Subsequently, these compounds can be tested for their intended applications (e.g., biological activity, material performance). The results of these tests can then be fed back to the computational models to refine the design process. nih.gov
Collaboration between Academia and Industry: Partnerships between academic research groups and industrial partners can facilitate the translation of fundamental discoveries into practical applications and commercial products.
Exploring Diverse Biological Targets: While oxazoles are known for their anticancer and antimicrobial activities, a broader screening of derivatives against a wider range of biological targets could uncover new therapeutic opportunities. pharmaceutical-technology.comtandfonline.comrsc.org
By pursuing these future research directions, the scientific community can unlock the untapped potential of this compound, paving the way for new discoveries and innovations in chemistry, materials science, and medicine.
Q & A
Q. What synthetic strategies are commonly employed for preparing 2-bromo-5-(4-bromophenyl)-1,3-oxazole and its derivatives?
The synthesis typically involves cyclization of α-benzamido ketones or coupling reactions. For example, α-(4-bromobenzamido)acetophenone derivatives can undergo cyclization to yield brominated oxazoles with yields up to 62% under optimized conditions . A flexible one-pot method using spectroscopic characterization (e.g., FT-IR, UV-Vis) ensures structural validation . Key steps include controlling reaction temperature and selecting catalysts to minimize side products.
Q. How is the structural integrity of this compound confirmed experimentally?
Spectroscopic techniques such as -NMR, -NMR, and FT-IR are standard for confirming functional groups and substitution patterns. For crystalline derivatives, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles . UV-Vis spectroscopy further aids in assessing electronic transitions, as seen in derivatives with λmax ~250–340 nm .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Cytotoxicity against cancer cell lines (e.g., MCF-7) is assessed via MTT assays, with IC50 values compared to controls like cisplatin (IC50 ~12.46 μM) . Aromatase inhibition is measured using enzyme-linked assays, with Letrozole (IC50 ~15.83 μM) as a reference .
Advanced Research Questions
Q. How can molecular docking resolve discrepancies between predicted and observed inhibitory activities of this compound derivatives?
AutoDock simulations identify critical binding residues (e.g., M303, F430 in aromatase) and quantify binding energies. For instance, OXL-2 showed moderate inhibition (IC50 16.8 μM) despite favorable docking scores, suggesting steric hindrance or solvation effects not accounted for in silico . MD simulations (e.g., GROMACS) can further refine these models by incorporating flexibility and solvent interactions.
Q. What strategies mitigate low yields in the synthesis of brominated oxazole derivatives?
Substituent effects significantly impact cyclization efficiency. Electron-withdrawing groups (e.g., -Br) on the phenyl ring enhance reactivity, as seen in 62% yields for 2-(4-bromophenyl)-5-phenyloxazole . Microwave-assisted synthesis or flow chemistry may improve reaction kinetics and purity.
Q. How do structural modifications at the oxazole core influence bioactivity?
Introducing electron-donating groups (e.g., -OCH3) at the 4-position of the phenyl ring enhances aromatase binding by increasing polar interactions with M311 and A307 residues . Conversely, bulky substituents reduce cytotoxicity, as observed in OXL-3 (IC50 21.4 μM) compared to OXL-2 (IC50 15.6 μM) .
Q. What analytical challenges arise in characterizing halogenated oxazoles, and how are they addressed?
Bromine’s heavy atom effect complicates NMR interpretation, requiring -DEPT or HSQC for unambiguous assignment. X-ray crystallography is preferred for resolving positional isomerism, as seen in 4-(bromomethyl)-3-methyl-5-phenylisoxazole derivatives . High-resolution mass spectrometry (HRMS) further validates molecular formulas.
Q. How can conflicting data on SAR (structure-activity relationships) be reconciled across studies?
Meta-analysis of IC50 values and binding modes across derivatives (e.g., OXL-1 to OXL-6) reveals non-linear trends due to off-target effects or assay variability. Consensus docking scores combined with experimental IC50 values (R<sup>2</sup> >0.7) improve SAR reliability .
Methodological Guidance
Q. Designing experiments to optimize reaction conditions for brominated oxazoles
- DoE (Design of Experiments): Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst (e.g., Pd(OAc)2) to maximize yield .
- In-line monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation.
Q. Validating docking results with experimental binding assays
- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (kon/koff) for derivatives like OXL-2 .
- Thermal shift assays: Monitor protein stability upon ligand binding to confirm target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
